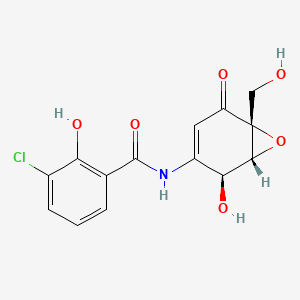

Epoxyquinomicin D

説明

This compound has been reported in Amycolatopsis sulphurea and Amycolatopsis with data available.

from culture broth of Amycolatopsis sp.; structure in first source

Structure

2D Structure

3D Structure

特性

CAS番号 |

200496-86-2 |

|---|---|

分子式 |

C14H12ClNO6 |

分子量 |

325.70 g/mol |

IUPAC名 |

3-chloro-2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/C14H12ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,11-12,17,19-20H,5H2,(H,16,21)/t11-,12+,14-/m0/s1 |

InChIキー |

CQWDZNQKJPNNJB-SCRDCRAPSA-N |

異性体SMILES |

C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO |

正規SMILES |

C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO |

同義語 |

epoxyquinomicin D |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Epoxyquinomicin D from Amycolatopsis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Epoxyquinomicin D, a novel antibiotic with anti-inflammatory properties, from the actinomycete genus Amycolatopsis. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this natural product.

Executive Summary

Epoxyquinomicins are a class of antibiotics discovered and isolated from the culture broth of Amycolatopsis sulphurea strain MK299-95F4.[1][2] This class includes Epoxyquinomicins A, B, C, and D. While exhibiting weak antimicrobial activity, these compounds, particularly this compound, have demonstrated significant anti-arthritic effects in vivo, suggesting a mode of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Structurally, the epoxyquinomicins feature a unique epoxy-cyclohexene-dione core.[3][4] this compound is characterized as a reduced derivative of Epoxyquinomicin A.[3][4] This guide will focus on the technical aspects of this compound's discovery and isolation, providing detailed methodologies for its production and purification, a summary of its physicochemical properties, and an exploration of its likely mechanism of action through the inhibition of the NF-κB signaling pathway.[3]

Discovery and Producing Organism

This compound was co-discovered with its analogues A, B, and C from the fermentation products of the actinomycete strain MK299-95F4.[1] This strain was isolated from a soil sample collected in Sendai City, Miyagi Prefecture, Japan, and was identified as belonging to the species Amycolatopsis sulphurea.[5] The genus Amycolatopsis is a well-known producer of various bioactive secondary metabolites, including several clinically important antibiotics.[6][7]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Amycolatopsis sulphurea MK299-95F4, and the subsequent extraction and purification of this compound.

Fermentation of Amycolatopsis sulphurea MK299-95F4

The production of this compound is achieved through submerged fermentation of Amycolatopsis sulphurea MK299-95F4 under aerobic conditions. While the original publications do not specify the exact medium composition, a representative protocol based on common media for Amycolatopsis species is provided below.

3.1.1 Seed Culture Preparation

-

A loopful of a mature culture of Amycolatopsis sulphurea MK299-95F4 from a Yeast Malt Agar (YMA) slant is used to inoculate a 100 mL flask containing 20 mL of a seed medium.

-

Seed Medium Composition (per liter):

-

Glucose: 10 g

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

Adjust pH to 7.2 before sterilization.

-

-

The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

3.1.2 Production Fermentation

-

The seed culture (5% v/v) is transferred to a production fermenter.

-

Production Medium (Representative, per liter):

-

Soluble Starch: 20 g

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 2 g

-

KBr: 0.1 g

-

FeSO₄·7H₂O: 0.01 g

-

-

The fermentation is carried out at a temperature of 28°C for 72 to 120 hours.[8] The pH is maintained between 6.5 and 7.5.[8] Aeration and agitation are provided to ensure sufficient dissolved oxygen levels.

Extraction and Purification of this compound

The following is a representative multi-step protocol for the isolation and purification of this compound from the fermentation broth.

-

Broth Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic phase is separated and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield the final product.

Data Presentation

This section summarizes the quantitative data related to the physicochemical and spectroscopic properties of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂NO₆Cl |

| Molecular Weight | 325.70 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in methanol, acetone, ethyl acetate. Slightly soluble in chloroform. Insoluble in n-hexane. |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, including NMR and mass spectrometry.

| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |

| Position | δ (ppm) |

| 3 | 7.05 (s) |

| 5 | 3.65 (d, 2.0) |

| 6 | 3.80 (d, 2.0) |

| 7 | 3.75 (dd, 12.5, 2.5) |

| 7' | 3.60 (dd, 12.5, 5.0) |

| 1' | - |

| 2' | 11.80 (s) |

| 3' | 7.90 (dd, 8.0, 1.5) |

| 4' | 7.00 (t, 8.0) |

| 5' | 7.55 (dd, 8.0, 1.5) |

| 6' | - |

| NH | 9.20 (s) |

| OH | - |

Table 2: ¹H and ¹³C NMR data for this compound. Note: Coupling constants (J) in Hz are in parentheses. Some assignments are inferred from the structure and data for related compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. The expected m/z for the [M+H]⁺ ion would be approximately 326.0426.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic (C=C) functional groups.

UV-Vis Spectroscopy: The UV-Vis spectrum in methanol would likely show absorption maxima characteristic of the substituted quinone chromophore.

Mandatory Visualizations

Experimental Workflow for Discovery and Isolation

Caption: Workflow for the discovery and isolation of this compound.

Proposed Signaling Pathway Inhibition

Epoxyquinomicin C, a closely related analogue, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[3] It is highly probable that this compound shares this mechanism of action. The following diagram illustrates the canonical NF-κB signaling pathway and the likely point of inhibition by this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Biosynthesis and Future Directions

The biosynthetic pathway of the epoxyquinomicins has not yet been elucidated. Given their structure, it is likely that they are synthesized via a polyketide synthase (PKS) pathway. The epoxy group is likely installed by a monooxygenase. Further research involving genomic analysis of Amycolatopsis sulphurea MK299-95F4 and gene knockout studies would be required to delineate the precise biosynthetic route.

The unique structure of this compound and its potent anti-inflammatory activity, likely mediated through NF-κB inhibition, make it an interesting lead compound for the development of novel therapeutics for inflammatory diseases such as rheumatoid arthritis. Future research should focus on elucidating its precise molecular target, understanding its structure-activity relationships, and optimizing its pharmacological properties.

References

- 1. Epoxyquinol B, a naturally occurring pentaketide dimer, inhibits NF-kappaB signaling by crosslinking TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. germai.app [germai.app]

- 6. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amycolatopsis - Wikipedia [en.wikipedia.org]

- 8. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Epoxyquinomicin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin D is a naturally occurring antibiotic belonging to the epoxyquinone class of compounds. Isolated from the fermentation broth of Amycolatopsis sp. MK299-95F4, it is a member of the epoxyquinomicin family, which also includes epoxyquinomicins A, B, and C[1][2][3]. Structurally, this compound is the reduced derivative of Epoxyquinomicin A[3][4]. This technical guide provides an in-depth overview of the physico-chemical properties, experimental protocols for its isolation and characterization, and insights into its biological activities and potential mechanisms of action.

Physico-Chemical Properties

The fundamental physico-chemical characteristics of this compound are summarized in the table below, providing a quantitative snapshot of its key properties.

| Property | Value | Reference |

| Molecular Formula | C14H12NO6Cl | [3] |

| Molecular Weight | 325.70 g/mol | Calculated from molecular formula |

| Appearance | Acidic nature | [3] |

| Melting Point | 163-168 °C (decomposition) | [3] |

| Solubility | Soluble in methanol, acetone, and ethyl acetate; slightly soluble in chloroform; insoluble in n-hexane. | [3] |

| Specific Rotation | [α]D^25 +142° (c 1.0, methanol) | [5] |

Spectral Data

The structural elucidation of this compound has been supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for an amide carbonyl group at 1640–1670 cm⁻¹ and a hydroxyl group at 3430–3450 cm⁻¹[3].

UV-Visible Spectroscopy: The UV spectrum of this compound is similar to that of Epoxyquinomicin C[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts for this compound in CD₃OD are detailed in the table below[3].

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 70.4 | 4.49 (m) |

| 2 | 134.5 | - |

| 3 | 143.1 | 7.23 (s) |

| 4 | 200.1 | - |

| 5 | 61.8 | - |

| 6 | 64.6 | 3.24 (d, 2.5) |

| 7 | 62.1 | 3.70 (d, 12.5), 3.80 (d, 12.5) |

| 1' | 117.9 | - |

| 2' | 155.6 | - |

| 3' | 120.1 | 7.63 (d, 8.0) |

| 4' | 129.5 | 7.00 (dd, 8.0, 8.0) |

| 5' | 125.5 | 7.39 (d, 8.0) |

| 6' | 123.0 | - |

Experimental Protocols

Isolation and Purification of this compound

This compound is produced by the actinomycete strain Amycolatopsis sp. MK299-95F4. The following protocol outlines the general steps for its fermentation, isolation, and purification[1][2][3].

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Epoxyquinomicin D in Actinobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicins are a class of natural products isolated from the actinobacterium Amycolatopsis sp. MK299-95F4, a strain related to Amycolatopsis sulphurea.[1][2] This family of compounds, which includes Epoxyquinomicins A, B, C, and D, has garnered interest for its potential therapeutic applications. While the chemical structures have been elucidated, the precise biosynthetic pathway leading to these complex molecules, particularly Epoxyquinomicin D, has not been fully detailed in published literature.

This technical guide presents a comprehensive, scientifically-grounded hypothetical model for the biosynthesis of this compound. The proposed pathway is based on the known chemistry of the epoxyquinomicins, established principles of natural product biosynthesis in actinobacteria, and analogous enzymatic reactions reported for similar compounds. This document is intended to serve as a foundational resource for researchers aiming to elucidate, and potentially engineer, the biosynthesis of these promising molecules.

Physicochemical Properties and Structures of Epoxyquinomicins

The epoxyquinomicin family consists of four main congeners with distinct structural features. This compound is the C1-reduced derivative of Epoxyquinomicin A, while Epoxyquinomicin C is the C1-reduced derivative of Epoxyquinomicin B. This relationship strongly suggests a common biosynthetic origin with late-stage tailoring steps.

| Compound | Molecular Formula | Molecular Weight | Appearance | Key Structural Features | Reference |

| Epoxyquinomicin A | C₁₄H₁₀ClNO₆ | 323.69 | Yellow Powder | Chlorinated benzoyl group, epoxy-p-benzoquinone core | [2] |

| Epoxyquinomicin B | C₁₄H₁₁NO₆ | 289.24 | Yellow Powder | Dechlorinated benzoyl group, epoxy-p-benzoquinone core | [2] |

| Epoxyquinomicin C | C₁₄H₁₃NO₆ | 291.26 | Colorless Needles | Dechlorinated benzoyl group, reduced epoxy-hydroquinone core | [2] |

| This compound | C₁₄H₁₂ClNO₆ | 325.70 | Colorless Needles | Chlorinated benzoyl group, reduced epoxy-hydroquinone core | [2] |

Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a hybrid pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS)-like machinery, followed by a series of enzymatic modifications. The pathway can be conceptually divided into the formation of two key precursors, their assembly, and subsequent tailoring reactions.

Formation of the Polyketide Core

The epoxy-cyclohexene-dione core of the epoxyquinomicins is likely biosynthesized by a Type II polyketide synthase.[3] This machinery would iteratively condense malonyl-CoA extender units to a starter unit (likely acetyl-CoA) to form a linear polyketide chain. This chain would then undergo a series of cyclization and aromatization reactions to yield a hydroquinone intermediate.

Formation of the 3-Chloro-2-hydroxybenzoic Acid Moiety

The 3-chloro-2-hydroxybenzoic acid portion is likely derived from chorismic acid, a key intermediate in the shikimate pathway. A series of enzymatic modifications, including amination, chlorination, and hydroxylation, would convert chorismate into the final benzoyl precursor. This precursor is then likely activated as a CoA-thioester for subsequent incorporation.

Assembly and Tailoring Steps

The activated 3-chloro-2-hydroxybenzoic acid is proposed to be attached to the hydroquinone core via an amide bond, a reaction likely catalyzed by an NRPS-like enzyme or a dedicated amide synthetase. Following this assembly, a series of tailoring reactions are necessary to arrive at the final structure of this compound.

-

Oxidation to Quinone: The hydroquinone intermediate is oxidized to the corresponding p-benzoquinone. This is a common step in the biosynthesis of quinone-containing natural products.

-

Epoxidation: A key step is the formation of the epoxide ring. This is likely catalyzed by a flavin-dependent monooxygenase or a P450 monooxygenase, which are known to perform such transformations in other biosynthetic pathways.[4]

-

Reduction: The final step in the formation of this compound is the reduction of the C1-carbonyl of the quinone ring to a hydroxyl group, yielding the hydroquinone form. This reduction is likely catalyzed by a short-chain dehydrogenase/reductase (SDR).

The overall hypothetical pathway is depicted in the following diagram:

Proposed Biosynthetic Gene Cluster (BGC) for this compound

Based on the hypothetical pathway, the biosynthetic gene cluster (BGC) for epoxyquinomicins would be expected to contain genes encoding the following functions:

-

Type II Polyketide Synthase (PKS): A set of genes encoding the minimal PKS (ketosynthase α and β subunits, and an acyl carrier protein) and associated cyclases/aromatases.

-

Shikimate Pathway and Modification Enzymes: Genes for the biosynthesis of the 3-chloro-2-hydroxybenzoic acid precursor, including aminotransferases, a halogenase, and hydroxylases.

-

NRPS-like Machinery: An adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain for the activation and attachment of the benzoyl moiety.

-

Tailoring Enzymes: Genes encoding an oxidase/dehydrogenase for quinone formation, a monooxygenase (likely FAD-dependent or a P450) for epoxidation, and a reductase for the final reduction step.

-

Regulatory and Transport Genes: Genes encoding transcriptional regulators and transporter proteins for export of the final product.

A hypothetical organization of this BGC is presented below.

Quantitative Data

As the biosynthesis of this compound has not been biochemically characterized, no quantitative data is currently available. The following table provides a template for the types of data that would be valuable to collect through future research to fully understand this pathway.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |

| Proposed PKS | Acetyl-CoA, Malonyl-CoA | Polyketide Intermediate | - | - | - | - |

| Proposed Halogenase | Benzoyl Precursor | Chlorinated Precursor | - | - | - | - |

| Proposed NRPS-like Enzyme | Benzoyl-CoA, Hydroquinone | Amide-linked Intermediate | - | - | - | - |

| Proposed Monooxygenase | Quinone Intermediate | Epoxyquinomicin A | - | - | - | - |

| Proposed Reductase | Epoxyquinomicin A | This compound | - | - | - | - |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genomic, genetic, and biochemical approaches. Below are detailed methodologies for key experiments.

Identification of the Putative BGC via Genome Mining

This protocol outlines the use of bioinformatics tools to identify the putative epoxyquinomicin BGC from the genome of Amycolatopsis sulphurea.

Methodology:

-

Obtain Genome Sequence: Download the genome sequence of Amycolatopsis sulphurea from a public database such as NCBI (e.g., Assembly ASM256404v1).[5]

-

BGC Prediction: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or run the standalone version.

-

Analysis of antiSMASH Output:

-

Examine the predicted BGCs for the presence of a Type II PKS cluster.

-

Within or near this cluster, look for genes encoding the necessary tailoring enzymes: a halogenase, an NRPS-like module, a monooxygenase, and a reductase.

-

Compare the predicted chemical structure from antiSMASH with the structure of epoxyquinomicin.

-

-

Homology Analysis: Perform BLASTp analysis of the proteins encoded within the candidate BGC to identify homologs with known functions that align with the proposed biosynthetic steps.

References

- 1. Characterization of a new tailoring domain in polyketide biogenesis: the amine transferase domain of MycA in the mycosubtilin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic origins of the epoxyquinone skeleton in epoxyquinols A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amycolatopsis sulphurea genome assembly ASM256404v1 - NCBI - NLM [ncbi.nlm.nih.gov]

Epoxyquinomicin D: A Deep Dive into its Mechanism of Action in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway playing a central role in orchestrating the inflammatory cascade. Epoxyquinomicin D, a member of the epoxyquinomicin class of natural products, has demonstrated potent anti-arthritic effects in preclinical models, suggesting a distinct mechanism of action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. This technical guide synthesizes the available evidence to elucidate the core mechanism of action of this compound in rheumatoid arthritis, with a focus on its inhibitory effects on the NF-κB signaling pathway. While much of the detailed mechanistic work has been conducted on its close analog, dehydroxymethylepoxyquinomicin (DHMEQ), the findings provide a strong inferential basis for understanding the therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism through which this compound is believed to exert its anti-arthritic effects is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of RA synovial tissue.

The NF-κB Signaling Cascade in Rheumatoid Arthritis

In RA, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are abundant in the synovial fluid and tissue. These cytokines bind to their respective receptors on synovial fibroblasts, macrophages, and other immune cells, triggering a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., IL-6, IL-8), chemokines, adhesion molecules, and matrix metalloproteinases (MMPs), which collectively contribute to the synovial inflammation and joint destruction characteristic of RA.

This compound's Postulated Role in NF-κB Inhibition

Based on studies of the closely related compound DHMEQ, a derivative of Epoxyquinomicin C, it is proposed that this compound inhibits the NF-κB pathway by preventing the nuclear translocation of the active NF-κB complex[2]. This is a distinct mechanism from many other NF-κB inhibitors that target the upstream IKK activity. By blocking the final step of NF-κB activation, this compound can effectively shut down the transcription of numerous pro-inflammatory genes.

Downstream Effects of NF-κB Inhibition by this compound

The inhibition of NF-κB activation by this compound leads to several key downstream effects that contribute to its anti-arthritic properties.

Reduction of Pro-inflammatory Cytokine Production

By blocking NF-κB, this compound is expected to suppress the production of key pro-inflammatory cytokines that perpetuate the inflammatory cycle in RA. These include:

-

Interleukin-6 (IL-6): A pleiotropic cytokine that plays a critical role in synovial inflammation, systemic inflammatory responses, and the differentiation of pathogenic T helper 17 (Th17) cells.

-

Interleukin-8 (IL-8): A potent chemokine that recruits neutrophils to the site of inflammation, contributing to tissue damage.

-

Tumor Necrosis Factor-alpha (TNF-α): Although an upstream activator of NF-κB, its production is also regulated by NF-κB in a positive feedback loop.

Inhibition of Osteoclastogenesis and Bone Erosion

A devastating consequence of RA is the progressive destruction of bone and cartilage. Osteoclasts, the primary bone-resorbing cells, are excessively activated in the RA synovium. The differentiation and activation of osteoclasts are critically dependent on the NF-κB pathway. Studies on DHMEQ have shown that it suppresses osteoclastogenesis by downregulating the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation, without significantly affecting the expression of upstream signaling molecules like RANKL. This suggests that this compound likely protects against bone erosion in RA by directly inhibiting the differentiation of osteoclast precursors.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the key findings from preclinical studies on Epoxyquinomicins and the related compound DHMEQ.

| Compound | Assay/Model | Endpoint | Dosage/Concentration | Result | Reference |

| This compound | Collagen-Induced Arthritis (Mouse) | Arthritis Score | 2-4 mg/kg | Potent inhibitory effect | [1][3] |

| Epoxyquinomicin C | Carrageenan-Induced Paw Edema (Rat) | Anti-inflammatory Effect | 1-30 mg/kg | No significant effect | [1][3] |

| Epoxyquinomicin C | Acetic Acid-Induced Writhing (Mouse) | Analgesic Effect | 1-30 mg/kg | No significant effect | [3] |

| DHMEQ | TNF-α-induced NF-κB activation (Jurkat cells) | NF-κB Inhibition | Not specified | Inhibition of activation | [4] |

| DHMEQ | Collagen-Induced Arthritis (Mouse) | Arthritis Amelioration | Not specified | Amelioration of arthritis | [4] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of NF-κB inhibitors like this compound in the context of rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in Mice

-

Animals: Male DBA/1J mice, 8-10 weeks old, are typically used as they are susceptible to CIA.

-

Immunization: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

-

Treatment: Prophylactic treatment with this compound (e.g., 1-4 mg/kg, administered intraperitoneally) or vehicle control is initiated before the onset of clinical signs of arthritis and continued daily.

-

Clinical Assessment: The severity of arthritis is monitored daily or every other day using a clinical scoring system (e.g., 0 = no swelling, 1 = swelling of one joint, 2 = swelling of more than one joint, 3 = severe swelling of the entire paw, 4 = ankylosis; maximum score of 16 per mouse).

-

Histopathological Analysis: At the end of the study, mice are euthanized, and their paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.

Western Blot Analysis for NF-κB Translocation

-

Cell Culture: Rheumatoid arthritis synovial fibroblasts (RASFs) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes).

-

Cell Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells using a commercial cell fractionation kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65, a cytoplasmic marker (e.g., α-tubulin), and a nuclear marker (e.g., Lamin B1).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in this compound-treated cells would indicate inhibition of translocation.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Nuclear Extract Preparation: Nuclear extracts are prepared from RASFs treated as described for the Western blot analysis.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: The DNA-protein complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the labeled probe are detected. A decrease in the shifted band (representing the NF-κB-DNA complex) in extracts from this compound-treated cells would indicate inhibition of NF-κB DNA binding.

Conclusion

This compound represents a promising therapeutic candidate for rheumatoid arthritis with a mechanism of action centered on the inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, it can potently suppress the expression of a wide range of pro-inflammatory genes that drive the pathogenesis of RA. This leads to a reduction in inflammatory cytokine production and the inhibition of osteoclastogenesis, thereby addressing both the inflammatory and destructive aspects of the disease. The distinct mode of action compared to NSAIDs suggests that this compound could offer a valuable alternative or complementary therapeutic strategy for the management of rheumatoid arthritis. Further research is warranted to fully elucidate the specific molecular interactions of this compound within the NF-κB pathway and to translate these promising preclinical findings into clinical applications.

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Weak Antimicrobial Activity of Epoxyquinomicin D

For Immediate Release

[Shanghai, China] – This technical guide provides a comprehensive analysis of the antimicrobial properties of Epoxyquinomicin D, a member of the epoxyquinone class of natural products. Intended for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to clarify the nature of its weak antimicrobial action. While this compound has demonstrated noteworthy anti-inflammatory and anti-arthritic potential, its utility as an antimicrobial agent is limited. This guide presents the available quantitative data for its analogs, details relevant experimental protocols, and provides visualizations to illustrate the structure-activity relationships within the epoxyquinomicin family.

Executive Summary

This compound, isolated from Amycolatopsis sulphurea, has been consistently characterized as possessing "almost no antimicrobial activity"[1]. This stands in contrast to its analogs, Epoxyquinomicin A and B, which exhibit weak to moderate activity, particularly against Gram-positive bacteria. This guide collates the available data, outlines the standard methodologies for assessing such activity, and offers a logical framework for understanding the diminished antimicrobial efficacy of this compound.

Quantitative Antimicrobial Activity Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of microbial strains are not extensively reported in the available scientific literature, the activity of its closely related analogs provides critical context. The progressive decrease in activity from Epoxyquinomicin A and B to C and D suggests that specific structural moieties are crucial for antimicrobial action.

Table 1: Antimicrobial Activity of Epoxyquinomicin Analogs

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Epoxyquinomicin A | Micrococcus luteus IFO 3333 | 3.12 | [2] |

| Epoxyquinomicin A | Micrococcus luteus PCI 1001 | 6.25 | [2] |

| Epoxyquinomicin B | Micrococcus luteus IFO 3333 | 6.25 | [2] |

| Epoxyquinomicin B | Micrococcus luteus PCI 1001 | 3.12 | [2] |

| Epoxyquinomicin C | Various Bacteria | Almost No Activity | [1] |

| This compound | Various Bacteria | Almost No Activity | [1] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of compounds like this compound is typically performed using standardized methods such as agar dilution or broth microdilution. These methods are fundamental to establishing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Agar Dilution Method

This standard method involves the incorporation of the test compound into an agar-based growth medium.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial Dilutions: A series of twofold dilutions of the stock solution are prepared.

-

Incorporation into Agar: Each dilution is mixed with molten Mueller-Hinton agar at a ratio of 1:10 (e.g., 2 mL of compound dilution to 18 mL of agar) and poured into sterile petri dishes. A control plate containing only the solvent in agar is also prepared.

-

Inoculum Preparation: The test microorganisms are cultured in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.

-

Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the agar plates.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the test organism.

Broth Microdilution Method

This high-throughput method is performed in 96-well microtiter plates.

-

Preparation of Stock Solution and Serial Dilutions: As with the agar dilution method, a stock solution is prepared and serially diluted.

-

Plate Preparation: The serially diluted compound is dispensed into the wells of a 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The wells are examined for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Growth controls (broth and inoculum) and sterility controls (broth only) are included.

Visualizing Methodologies and Logical Relationships

To further elucidate the processes and the structure-activity relationship, the following diagrams are provided.

References

Epoxyquinomicin D: A Technical Guide to its Potential as a Nuclear Factor-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappaB (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. Consequently, the NF-κB signaling pathway represents a key target for therapeutic intervention. This technical guide explores the potential of Epoxyquinomicin D, a member of the epoxyquinone class of natural products, as an inhibitor of the NF-κB pathway. While direct quantitative data on this compound is limited, this document consolidates available information on its biological activity, the well-characterized NF-κB inhibitory properties of its close analog, dehydroxymethylepoxyquinomicin (DHMEQ), and detailed experimental protocols for assessing NF-κB inhibition.

Introduction to this compound and the NF-κB Pathway

This compound belongs to a family of antibiotics isolated from Amycolatopsis species, which also includes Epoxyquinomicins A, B, and C.[1][2] These compounds have demonstrated potent anti-arthritic effects in animal models, suggesting a potential mechanism of action involving the modulation of inflammatory pathways.[2][3] Rheumatoid arthritis is a chronic inflammatory disease where NF-κB plays a pivotal role in the pathogenesis.[4][5]

The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins.[6][7] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[8][9] This unmasks the nuclear localization signal (NLS) on NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell survival.[7][10]

Quantitative Data on NF-κB Inhibition

Direct quantitative data on the NF-κB inhibitory activity of this compound, such as IC50 values, are not extensively available in the current scientific literature. However, significant research has been conducted on dehydroxymethylepoxyquinomicin (DHMEQ), a synthetic analog of Epoxyquinomicin C.[11][12][13] Interestingly, it has been reported that Epoxyquinomicin C itself does not inhibit NF-κB, and the removal of a hydroxymethyl group to create DHMEQ was crucial for its inhibitory activity.[1][14] This may suggest that this compound's potential for NF-κB inhibition warrants further direct investigation.

The following table summarizes the available quantitative data for the anti-arthritic effects of this compound and the NF-κB inhibitory and cytotoxic effects of the related compound, DHMEQ.

| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |

| This compound | Collagen-Induced Arthritis | DBA/1J Mice | Reduction in Arthritic Score | Effective at 2 and 4 mg/kg | [3] |

| DHMEQ | Growth Inhibition | Head and Neck Squamous Carcinoma Cells (YCU-H891, KB) | IC50 | ~20 µg/mL | [15] |

| DHMEQ | Colony Formation Inhibition | Glioblastoma Cells | % Reduction at 2.5 µg/mL | 43% (25-84%) | [12] |

| DHMEQ | Colony Formation Inhibition | Glioblastoma Cells | % Reduction at 5 µg/mL | 78% (53-93%) | [12] |

| DHMEQ | Colony Formation Inhibition | Glioblastoma Cells | % Reduction at 10 µg/mL | 94% (80-99%) | [12] |

Mechanism of Action

The precise mechanism by which this compound may inhibit the NF-κB pathway has not been elucidated. However, studies on DHMEQ provide a likely model. DHMEQ has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB without affecting the degradation of IκBα.[16][17] This suggests that DHMEQ acts downstream of IκBα degradation, potentially by interfering with the nuclear import machinery of p65.[18] It is hypothesized that this compound, if it is an active NF-κB inhibitor, may operate through a similar mechanism.

Visualizing the NF-κB Signaling Pathway

Caption: Canonical NF-kB signaling pathway initiated by TNF-α.

Proposed Mechanism of this compound

Caption: Hypothesized mechanism of this compound on NF-kB nuclear translocation.

Detailed Experimental Protocols

To facilitate further research into the NF-κB inhibitory potential of this compound, this section provides detailed protocols for key in vitro assays.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) or other suitable cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for plasmid expression.

b. Compound Treatment and NF-κB Activation:

-

Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

-

Induce NF-κB activation by adding a stimulating agent, such as TNF-α (e.g., 10 ng/mL), to the cell culture medium.

-

Incubate the cells for an additional 6-8 hours.

c. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

a. Nuclear Extract Preparation:

-

Treat cells with this compound and stimulate with an NF-κB activator as described above.

-

Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or a hypotonic/hypertonic buffer method.

-

Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).

b. Binding Reaction:

-

Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.

-

Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein binding.

-

For competition assays, add an excess of unlabeled wild-type or mutant NF-κB probes to confirm the specificity of the binding.

c. Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for biotinylated probes). A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex.

Western Blot for IκBα Phosphorylation and Degradation

This method assesses the effect of the compound on the upstream events of NF-κB activation.

a. Cell Treatment and Lysis:

-

Pre-treat cells with this compound and then stimulate with an NF-κB activator for a short duration (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

b. SDS-PAGE and Immunoblotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating NF-kB inhibitors.

Conclusion and Future Directions

This compound presents an intriguing candidate for further investigation as an NF-κB inhibitor. Its demonstrated efficacy in a preclinical model of rheumatoid arthritis provides a strong rationale for exploring its direct effects on the NF-κB signaling pathway.[2][3] The lack of direct quantitative data highlights a significant knowledge gap that needs to be addressed through rigorous in vitro studies utilizing the assays detailed in this guide.

Future research should focus on:

-

Determining the IC50 of this compound for NF-κB inhibition in various cell-based reporter assays.

-

Elucidating the precise mechanism of action, including its effect on p65 nuclear translocation and potential interactions with components of the nuclear import machinery.

-

Conducting comparative studies with other Epoxyquinomicin analogs, including DHMEQ, to understand the structure-activity relationships.

-

Evaluating the selectivity of this compound for the NF-κB pathway over other signaling cascades.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anti-inflammatory and potentially anti-cancer agent can be realized.

References

- 1. mdpi.com [mdpi.com]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-kappaB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 10. Inhibition of Nuclear Transport of NF-ĸB p65 by the Salmonella Type III Secretion System Effector SpvD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Relationship Between Epoxyquinomicin C and D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyquinomicins are a class of antibiotics isolated from the fermentation broth of Amycolatopsis sp. This technical guide provides a detailed examination of the structural relationship between two members of this class, Epoxyquinomicin C and Epoxyquinomicin D. Both compounds share a novel epoxyquinone core structure and exhibit potential as anti-inflammatory and anti-rheumatic agents. This document outlines their structural distinctions, available physicochemical and spectroscopic data, and the experimental procedures for their production and isolation.

Introduction

Epoxyquinomicins C and D are naturally occurring antibiotics produced by the actinomycete strain MK299-95F4, which is closely related to Amycolatopsis sulphurea.[1][2] While exhibiting weak antimicrobial and cytotoxic activities, these compounds have garnered interest for their significant efficacy in in vivo models of collagen-induced arthritis, suggesting a potential therapeutic application in autoimmune disorders such as rheumatoid arthritis.[1][3] A comprehensive understanding of their structure is paramount for structure-activity relationship (SAR) studies and the development of synthetic analogs with improved pharmacological profiles.

Structural Elucidation and Core Relationship

The fundamental structural relationship between Epoxyquinomicin C and D lies in the substitution pattern of the benzoylamino moiety attached to the epoxy-cyclohexenone core. Spectroscopic studies have revealed that this compound is the 3-chloro derivative of Epoxyquinomicin C.[4][5]

Epoxyquinomicin C has the systematic IUPAC name: 2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide.[6]

This compound is structurally analogous, with the only difference being the presence of a chlorine atom at the C-11 position (meta-position) of the salicylic acid-derived side chain.

This direct structural relationship can be visualized as a simple chlorination reaction on the aromatic ring of the benzoylamino group.

Caption: Structural relationship between Epoxyquinomicin C and D.

Physicochemical and Spectroscopic Data

While the complete NMR spectral data from the primary literature is not fully accessible, the following tables summarize the available physicochemical properties and molecular formulas for Epoxyquinomicin C and D. This data is crucial for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of Epoxyquinomicin C and D

| Property | Epoxyquinomicin C | This compound | Reference(s) |

| Molecular Formula | C₁₄H₁₃NO₆ | C₁₄H₁₂ClNO₆ | [5][6] |

| Molecular Weight | 291.26 g/mol | 325.71 g/mol | [5][6] |

| Appearance | Yellowish-brown powder | Yellowish-brown powder | [5] |

| Melting Point | Not Reported | 163-168 °C (decomposition) | [5] |

| Specific Rotation | Not Reported | [α]²⁵_D_ +142° (c 1.0, methanol) | [5] |

Table 2: Comparative NMR Data (Inferred from Literature)

A complete, side-by-side comparison of the ¹H and ¹³C NMR data is not available from the accessed resources. However, it is reported that the NMR spectra of Epoxyquinomicin C and D are very similar, with the primary differences expected in the aromatic region of the benzoylamino side chain due to the presence of the chlorine atom in this compound. The patent literature indicates that the ¹H-NMR and ¹³C-NMR spectra for both compounds are available in its figures, but these could not be directly retrieved.[5]

Experimental Protocols

Fermentation of Amycolatopsis sp. MK299-95F4

The production of Epoxyquinomicins C and D is achieved through the cultivation of Amycolatopsis sp. MK299-95F4. The general workflow for fermentation is as follows:

Caption: General workflow for the fermentation of Amycolatopsis sp.

A detailed fermentation protocol as described in the patent literature involves the following steps[5]:

-

Inoculation : A loopful of a slant culture of Amycolatopsis sp. MK299-95F4 is inoculated into a suitable seed medium.

-

Seed Culture : The seed culture is incubated at a controlled temperature (e.g., 28°C) for a period of 2-3 days with shaking.

-

Production Culture : The seed culture is then transferred to a larger volume of production medium.

-

Incubation : The production culture is incubated for an extended period (e.g., 4-7 days) under controlled conditions of temperature, pH, and aeration to allow for the biosynthesis of the epoxyquinomicins.

-

Harvesting : The culture broth is harvested for the extraction and purification of the target compounds.

Isolation and Purification of Epoxyquinomicin C and D

The isolation and purification of Epoxyquinomicin C and D from the culture broth is a multi-step process involving extraction and chromatography.

Caption: Workflow for the isolation and purification of Epoxyquinomicins.

A representative protocol for isolation and purification is as follows[5]:

-

Separation of Biomass : The harvested culture broth is centrifuged to separate the mycelium from the supernatant.

-

Extraction : The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

-

Concentration : The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography : The crude extract is subjected to a series of chromatographic techniques. This may include:

-

Silica gel column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

-

Final Purification : Fractions containing Epoxyquinomicin C and D are collected and further purified to yield the pure compounds.

Biosynthetic Considerations

The biosynthetic pathway for the epoxyquinomicins has not been fully elucidated. However, the core structure suggests a polyketide pathway is likely involved in the formation of the cyclohexenone ring. The epoxy group is likely introduced by an oxygenase-catalyzed reaction. The benzoylamino side chain is likely derived from salicylic acid or a related precursor and is attached to the core structure via an amide bond, a reaction often catalyzed by a non-ribosomal peptide synthetase (NRPS) machinery. The chlorination of this compound would be catalyzed by a halogenase enzyme.

Conclusion

Epoxyquinomicin C and D are closely related natural products with a shared structural core, distinguished by the presence of a chlorine atom on the benzoylamino side chain of this compound. This seemingly minor structural modification can have significant impacts on the biological activity and physicochemical properties of the molecules. The information provided in this guide serves as a foundational resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery who are interested in the further exploration and development of the epoxyquinomicin class of compounds. Further research to fully elucidate their biosynthetic pathway and to obtain complete spectroscopic data will be invaluable for future synthetic and medicinal chemistry efforts.

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiomarinols D, E, F and G, new hybrid antimicrobial antibiotics produced by a marine bacterium; isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with Epoxyquinomicin D

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and administration of Epoxyquinomicin D in in vivo mouse studies. The information is compiled from publicly available data and established methodologies for similar compounds.

Introduction

This compound is a member of the epoxyquinomicin class of antibiotics, which have demonstrated anti-inflammatory and anti-arthritic effects.[1][2][3] Preclinical studies in mouse models of collagen-induced arthritis have shown that prophylactic treatment with this compound at doses of 1-4 mg/kg can potently inhibit the development of the disease.[1][4] The mechanism of action is believed to involve the inhibition of NF-κB activation, a key signaling pathway in inflammatory responses.[5] Due to its likely hydrophobic nature, appropriate formulation is critical for achieving accurate and reproducible results in in vivo experiments.

Data Presentation

Table 1: Reported In Vivo Efficacy and Toxicity of Epoxyquinomicins in Mice

| Compound | Dose Range (Efficacy) | Administration Route (Efficacy) | Mouse Model (Efficacy) | Dose (Toxicity) | Administration Route (Toxicity) | Observed Toxicity | Reference |

| This compound | 1-4 mg/kg | Not specified, likely Intraperitoneal | Collagen-induced arthritis in DBA/1J mice | 100 mg/kg | Intraperitoneal | No mortality or toxicity symptoms observed | [1][6] |

| Epoxyquinomicin C | 1-30 mg/kg | Not specified, likely Intraperitoneal | Carrageenan-induced paw edema in rats, acetic acid-induced writhing in mice | 100 mg/kg | Intraperitoneal | No mortality or toxicity symptoms observed | [1][6] |

Table 2: Suggested Formulation Vehicles for Hydrophobic Compounds for Intraperitoneal Injection in Mice

| Vehicle Composition | Notes | Reference |

| 5-10% DMSO in saline or PBS | Common co-solvent. Keep DMSO concentration low to minimize toxicity. | [5][7][8] |

| 10% DMA + 20% PG + 40% PEG + 30% Saline | A multi-component vehicle for challenging compounds. | [7] |

| 10% DMA + 0.1% Tween 20 + 40% PEG + 20% EtOH + 30% Saline | Includes a surfactant to improve solubility. | [7] |

| Corn oil | Suitable for highly lipophilic compounds. | [7] |

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection

This protocol describes a general method for formulating this compound, which is presumed to be a hydrophobic compound based on its chemical structure.[9][10] The selection of the final vehicle should be optimized based on the specific batch of this compound and preliminary solubility tests.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG-400), sterile, injectable grade

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles of appropriate gauge for mice[11]

Procedure:

-

Solubility Testing (Recommended):

-

Before preparing the bulk formulation, perform small-scale solubility tests with various vehicles to determine the optimal solvent system for your batch of this compound.

-

Test solubility in DMSO, PEG-400, and mixtures thereof.

-

Observe for any precipitation when the organic solvent is mixed with aqueous solutions (saline or PBS).

-

-

Preparation of a 1 mg/mL Stock Solution (Example):

-

Weigh the required amount of this compound in a sterile microcentrifuge tube.

-

Add a minimal amount of DMSO (e.g., 10% of the final volume) to dissolve the compound completely. Vortex gently until a clear solution is obtained.

-

In a separate sterile tube, prepare the desired vehicle mixture. For example, a vehicle containing 10% DMSO and 40% PEG-400 in saline.

-

Slowly add the dissolved this compound in DMSO to the remaining vehicle components while vortexing to prevent precipitation.

-

Bring the solution to the final volume with sterile saline or PBS.

-

Visually inspect the final formulation for any precipitates. If precipitation occurs, the formulation is not suitable for injection.

-

-

Final Formulation for Injection:

-

The final concentration of the formulation should be calculated based on the desired dose (e.g., 1-4 mg/kg) and the injection volume for the mice (typically 100-200 µL).

-

It is highly recommended to prepare the formulation fresh on the day of injection to ensure stability, as stability data for this compound in various formulations is not available.

-

Protocol 2: Intraperitoneal Administration in Mice

This protocol outlines the standard procedure for intraperitoneal (IP) injection in mice.

Materials:

-

Prepared this compound formulation

-

Mouse restraint device (optional)

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

-

70% ethanol for disinfection

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.[11]

-

-

Injection Site:

-

The preferred site for IP injection is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder and other organs.[10]

-

-

Injection:

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure no body fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.

-

If the aspiration is clear, inject the formulation smoothly.

-

-

Post-Injection Monitoring:

-

Observe the animal for any immediate adverse reactions.

-

Return the mouse to its cage and monitor according to the experimental protocol.

-

Visualizations

Caption: Experimental workflow for this compound formulation and in vivo administration.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Epoxyquinomicin D Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin D is a member of the epoxyquinone class of natural products.[1][2] Like other related compounds in its family, it is investigated for its potential biological activities, including anti-inflammatory and anti-arthritic effects.[3][4] Notably, derivatives of the related Epoxyquinomicin C have been shown to be potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][5] Proper preparation of stock solutions is critical for accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for preparing this compound stock solutions and general guidelines for its use in cell-based assays.

Physicochemical Data and Storage Recommendations

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ClNO₅ | [6] |

| Molecular Weight | ~325.7 g/mol | [6] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in DMSO and ethanol | General laboratory practice for similar compounds[7][8][9] |

| Storage of Powder | -20°C, protected from light | General recommendation for antibiotics and light-sensitive compounds[10] |

| Storage of Stock Solution | -20°C or -80°C in aliquots, protected from light | General recommendation for antibiotics and light-sensitive compounds[10] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Ethanol, 100%, sterile, molecular biology grade

-

Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)

-

Calibrated precision balance

-

Sterile, filter pipette tips

-

Vortex mixer

-

Personal protective equipment (lab coat, gloves, safety glasses)

Stock Solution Preparation Protocol (10 mM in DMSO)

-

Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.26 mg of the compound.

-

Dissolution:

-

Transfer the weighed powder to a sterile polypropylene tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mM stock, if you weighed exactly 3.26 mg, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles and the risk of contamination.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Working Solution Preparation

To prepare a working solution, dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before use.

Example Dilution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Calculate the volume of stock solution needed: (10 mM) * V1 = (10 µM) * (1000 µL) V1 = (10,000 nM * 1000 µL) / 10,000,000 nM = 1 µL

-

Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

-

Mix thoroughly by gentle pipetting or inverting the tube before adding to your cell culture.

Note on Solvent Effects: DMSO can have cytotoxic effects on cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Proposed Signaling Pathway Inhibition

This compound and its analogs are known to inhibit the NF-κB signaling pathway.[1][2][11] The diagram below illustrates the canonical NF-κB signaling cascade and the proposed point of inhibition by this compound.

Caption: Inhibition of NF-κB nuclear translocation by this compound.

Concluding Remarks

This document provides a comprehensive guide for the preparation and handling of this compound stock solutions for use in cell culture. Adherence to these protocols will help ensure the integrity of the compound and the reproducibility of experimental results. Researchers should note that the optimal working concentration of this compound may vary depending on the cell type and the specific biological question being investigated. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for each experimental system.

References

- 1. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel NF-kappaB activation inhibitor dehydroxymethyl-epoxyquinomicin suppresses anti-Thy1.1-induced glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Epoxyquinomicin D in a Mouse Arthritis Model

These application notes provide a detailed protocol for the administration of Epoxyquinomicin D in a collagen-induced arthritis (CIA) mouse model. The information is intended for researchers, scientists, and professionals in the field of drug development for inflammatory diseases.

Overview and Background

This compound is an antibiotic that has demonstrated potent inhibitory effects on type II collagen-induced arthritis in mice.[1][2][3] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its mode of action appears to be distinct, suggesting it may be a valuable compound for the treatment of rheumatoid arthritis.[1][2] This document outlines the protocol for evaluating the prophylactic efficacy of this compound in a well-established mouse model of arthritis.

Quantitative Data Summary

The prophylactic administration of this compound has been shown to reduce the severity of arthritis in a dose-dependent manner. The following table summarizes the reported effects on the arthritic score in a collagen-induced arthritis model.

| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Arthritic Score (Arbitrary Units) |

| Vehicle Control | - | i.p. | 8.5 |

| This compound | 2 | i.p. | 4.0 |

| This compound | 4 | i.p. | 2.5 |

Note: The arthritic scores are representative values based on graphical data presented in the cited literature and are intended for comparative purposes.[2] The route of administration is presumed to be intraperitoneal (i.p.) based on common practices in this research model.

Experimental Protocols

This section details the materials and methods for inducing arthritis in mice and the subsequent administration of this compound.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used and relevant model for studying human rheumatoid arthritis as it shares many immunological and pathological features.[4][5]

-

Animals: Male DBA/1J mice, 7-8 weeks of age, are recommended as they are highly susceptible to CIA.[2][4]

-

Reagents:

-

Bovine or Chick Type II Collagen

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

-

Induction Protocol:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of type II collagen in CFA. The final concentration of collagen should be 1 mg/mL.

-

Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.[4]

-

-

Booster Immunization (Day 21):

-

-

Monitoring:

This compound Administration Protocol

This protocol is designed for the prophylactic evaluation of this compound.

-

Materials:

-

This compound

-

Sterile vehicle solution (e.g., saline, PBS with a small amount of DMSO if needed for solubility)

-

-

Administration:

-

Dosage: Prepare solutions of this compound to administer doses of 1-4 mg/kg body weight.[1][2]

-

Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in this model.

-

Frequency and Duration: Begin daily i.p. injections of this compound or vehicle control on Day 0 (day of primary immunization) and continue for a predefined period, typically until the end of the study (e.g., Day 42-56).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound administration in a CIA mouse model.

Potential Signaling Pathway

While the precise signaling pathway inhibited by this compound in arthritis is not fully elucidated, many anti-inflammatory compounds target the NF-κB pathway, which is central to the inflammatory response in rheumatoid arthritis.

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

In Vitro Assay for Testing Epoxyquinomicin D Anti-inflammatory Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction